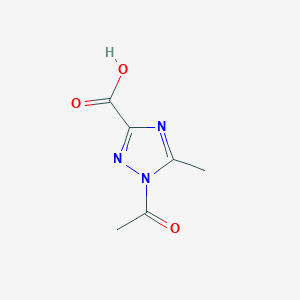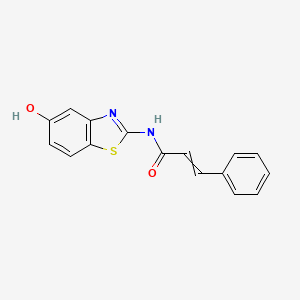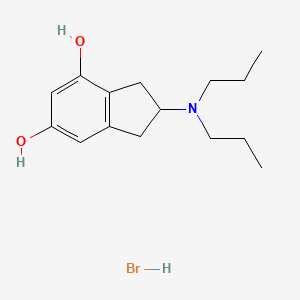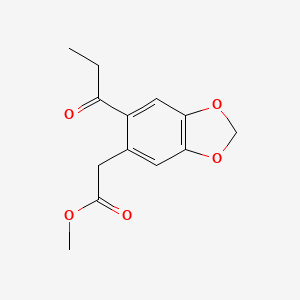
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a propanoyl group and an acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Material: 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 6-propanoyl-2H-1,3-benzodioxol-5-yl carboxylic acid.
Reduction: Formation of 6-(1-hydroxypropan-2-yl)-2H-1,3-benzodioxol-5-yl acetate.
Substitution: Formation of various substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the cyclooxygenase (COX) enzymes, similar to other NSAIDs, thereby reducing the production of prostaglandins which are mediators of inflammation and pain. The benzodioxole ring structure allows for interactions with various biological pathways, contributing to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: Similar structure but with a bromine atom instead of a propanoyl group.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains an aldehyde group instead of an acetate moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains an amine group and is used in different applications.
Uniqueness
Methyl (6-propanoyl-2H-1,3-benzodioxol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group and acetate moiety make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
87722-78-9 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
methyl 2-(6-propanoyl-1,3-benzodioxol-5-yl)acetate |
InChI |
InChI=1S/C13H14O5/c1-3-10(14)9-6-12-11(17-7-18-12)4-8(9)5-13(15)16-2/h4,6H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
UUTUQTDBZRAEIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1CC(=O)OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


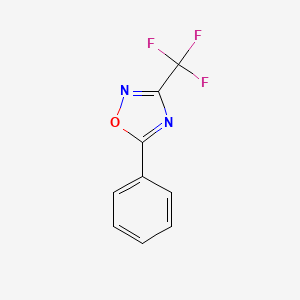
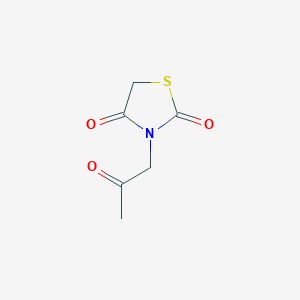
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
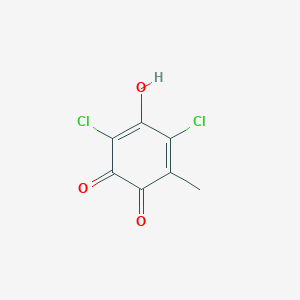
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

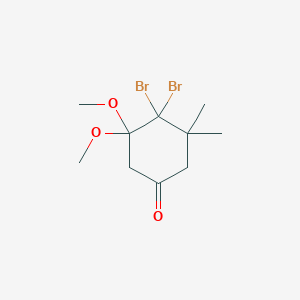
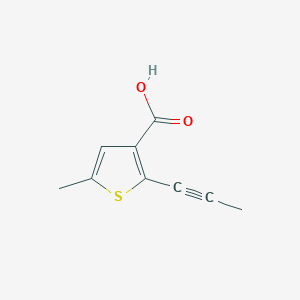
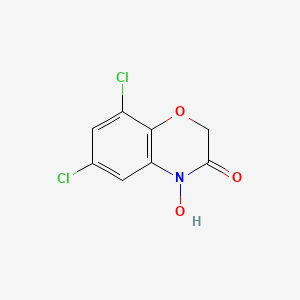
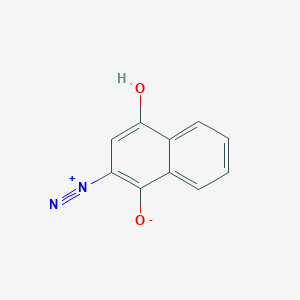
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
